molecular formula C16H9Cl2N3OS2 B2769179 4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile CAS No. 338966-49-7

4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile

Cat. No.: B2769179
CAS No.: 338966-49-7
M. Wt: 394.29
InChI Key: UMKAPEPIHGBSSW-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₉Cl₂N₃OS₂
Structural Features:

  • 4-Chloroanilino group: Introduces aromaticity and electron-withdrawing effects. (3-Chloro-2-thienyl)carbonyl: Adds a halogenated thiophene-based ketone moiety, increasing lipophilicity.

This compound’s design integrates halogenation and heterocyclic diversity, commonly leveraged in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

4-amino-2-(4-chloroanilino)-5-(3-chlorothiophene-2-carbonyl)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3OS2/c17-8-1-3-9(4-2-8)21-16-10(7-19)12(20)15(24-16)13(22)14-11(18)5-6-23-14/h1-6,21H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKAPEPIHGBSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=C(S2)C(=O)C3=C(C=CS3)Cl)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound A : 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile
  • Molecular Formula : C₁₈H₁₁Cl₂N₃OS
  • Key Differences: Replaces the (3-chloro-2-thienyl)carbonyl with a 3,4-dichlorobenzoyl group.
Compound B : 2-Amino-4-(4-methoxyphenyl)-thiophene-3-carbonitrile
  • Molecular Formula : C₁₂H₁₀N₂OS
  • Key Differences :
    • Lacks chloro substituents and the thienyl carbonyl group.
    • 4-Methoxyphenyl substitution introduces electron-donating effects.
    • Impact : Lower molecular weight (238.28 g/mol vs. 402.34 g/mol for the target compound) and higher solubility in polar solvents .
Compound C : 3-Amino-5-anilino-2,4-dicyano thiophene
  • Molecular Formula : C₁₂H₈N₄S
  • Impact: Reduced steric hindrance and lipophilicity, likely affecting membrane permeability .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties
Property Target Compound Compound A Compound B Compound C
Molecular Weight 402.34 g/mol 396.26 g/mol 238.28 g/mol 240.28 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~3.8 ~2.1 ~1.8
Halogen Content 2 Cl atoms 2 Cl atoms None None
Key Functional Groups Cyano, amino, chloro, carbonyl Cyano, amino, dichlorobenzoyl Methoxy, cyano Dual cyano, amino
Key Observations :
  • Lipophilicity : The target compound and Compound A exhibit higher LogP values due to halogenation, favoring membrane penetration but risking metabolic oxidation.
  • Synthetic Complexity : The target compound’s synthesis (via cyclization with halogenated reagents, as in ) is more resource-intensive than Compound B’s one-pot PTC synthesis .

Q & A

Q. What are the key synthetic strategies for preparing 4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile?

The synthesis of this compound likely involves multi-step reactions, including:

  • Substitution reactions to introduce the 4-chloroanilino group at position 2 of the thiophene ring.
  • Carbonylation using reagents like 3-chloro-2-thienyl carbonyl chloride to functionalize position 5.
  • Protection/deprotection strategies for the amino group to prevent side reactions during synthesis.

Q. Methodological Insight :

  • Intermediate synthesis : Analogous thiophene derivatives (e.g., 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile) are synthesized via oxidation (KMnO₄/CrO₃) or substitution (amines, thiols) .
  • Solvent optimization : Ethanol/water mixtures are effective for stabilizing intermediates and improving yields .

Q. How can researchers confirm the structural integrity of this compound?

Critical characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Analyze aromatic proton environments (e.g., 4-chloroanilino protons at δ 7.2–7.5 ppm) and carbonyl carbon signals (~190 ppm in 13C^{13}\text{C} NMR).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., calculated Mw=422.75g/molM_w = 422.75 \, \text{g/mol}) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in similar thiophene-carbonitrile derivatives .

Reference : PubChem and CAS Common Chemistry provide validated spectral data for analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

Key Variables :

  • Temperature : Controlled heating (60–80°C) minimizes side reactions during carbonyl group introduction.
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to activate electrophilic substitution at the thiophene ring .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require inert atmospheres to prevent hydrolysis.

Case Study : Milling fine crystals (<88 µm) accelerates solid-solid phase transformations in similar compounds, suggesting particle size control improves reaction efficiency .

Q. How do polymorphic forms impact the compound’s physicochemical properties?

Thermodynamic Stability :

  • Polymorphs exhibit enantiotropic relationships, where stability depends on temperature (e.g., a metastable dark-red form converts to stable red above 60°C) .
  • Analytical Tools : X-ray powder diffraction (XRPD) and FT-IR differentiate polymorphs via lattice vibrations and crystal packing .

Mitigation Strategy : Ethanol vapor annealing reduces crystal defects, slowing phase transitions and stabilizing preferred forms .

Q. How should researchers resolve contradictions in biological activity data across studies?

Potential Causes :

  • Polymorphism : Different crystal forms may alter solubility and bioavailability.
  • Impurity profiles : Trace solvents (e.g., DMF residuals) can inhibit enzyme interactions.

Q. Methodological Solutions :

  • Slurry conversion studies : Confirm thermodynamic stability of the active polymorph .
  • Comparative assays : Use standardized solvents (e.g., ethanol) and purity thresholds (>98% by HPLC) for consistency .

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